
Sodium quinoline-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium quinoline-3-sulfinate is an organosulfur compound that features a quinoline ring system substituted with a sulfonate group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
Sodium quinoline-3-sulfinate can be synthesized through the sulfonylation of quinoline N-oxides using sodium sulfinates. This reaction typically involves a metal-free, reductant-free deoxygenative sulfonylation process, where sodium sulfinates act as both the sulfonylation reagent and the activating agent . The reaction conditions often include the use of an inert atmosphere and specific solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned sulfonylation process. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions
Sodium quinoline-3-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium persulfate (K₂S₂O₈) and reducing agents such as sodium borohydride (NaBH₄). Solvents like acetonitrile and dichloromethane are often employed to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acids, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学的研究の応用
作用機序
The mechanism of action of sodium quinoline-3-sulfinate involves its ability to participate in radical coupling reactions. The sulfonate group can activate the quinoline ring, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
類似化合物との比較
Similar Compounds
Sodium benzenesulfinate: Another sulfonate compound used in organic synthesis.
Sodium toluenesulfinate: Similar in structure but with a toluene ring instead of a quinoline ring.
Sodium methanesulfinate: A simpler sulfonate compound with a methane backbone.
Uniqueness
Sodium quinoline-3-sulfinate is unique due to its quinoline ring system, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
特性
分子式 |
C9H6NNaO2S |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
sodium;quinoline-3-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChIキー |
BMLOYHUCCFHTLA-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



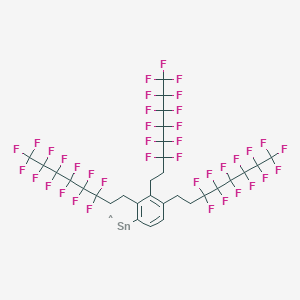
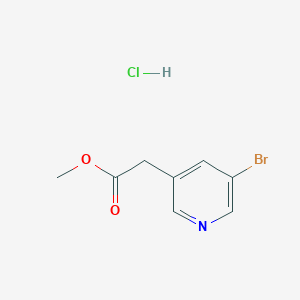
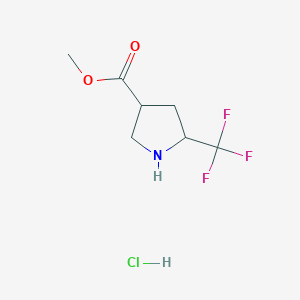


![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
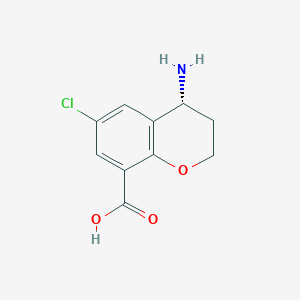
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)
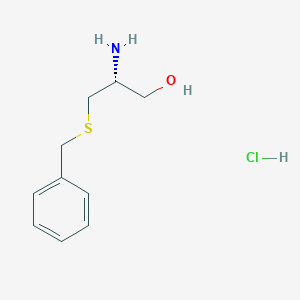

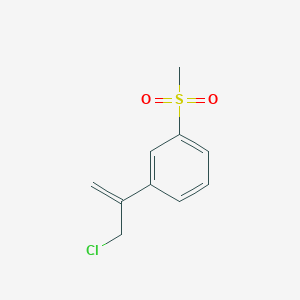
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
